molecular formula C19H17ClN2O4 B1677830 Oxametacin CAS No. 27035-30-9

Oxametacin

Cat. No. B1677830
CAS RN: 27035-30-9
M. Wt: 372.8 g/mol
InChI Key: AJRNYCDWNITGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04455432

Procedure details

In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, a cooler with CaCl2 tube and thermometer, there was poured a solution of 230 g (0.637 mole) of 1-(4-chloro-benzoyl)-5-methoxy-2-methyl-3-indolyl-acetic acid and 88.2 ml (0.637 mole) of triethylamine in 400 ml of chloroform. This solution was added dropwise with stirring to a solution of 60.7 ml (0.637 mole) of ethyl chlorocarbonate, keeping the temperature low by an external cooling of ice and water. The formed triethylamine hydrochloride was removed by filtration, then the chloroform solution was added at room temperature to 21.12 g (0.64 mole) of hydroxylamine. After stirring for some hours, the formed precipitate was recovered by filtration, washed with chloroform, dried and subsequently washed several times with water in order to remove the inorganic residues. After drying in oven, 210 g (yield 91% by weight) of pure oxamethacin were obtained. M.p. 181°-83° C.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
88.2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
60.7 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:25]=[CH:24][C:5]([C:6]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=3)[C:10]([CH2:19][C:20](O)=[O:21])=[C:9]2[CH3:23])=[O:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.C(Cl)(=O)OCC.[NH2:39][OH:40]>C(Cl)(Cl)Cl.O>[CH3:23][C:9]1[N:8]([C:6]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:25][CH:24]=2)=[O:7])[C:16]2[CH:15]=[CH:14][C:13]([O:17][CH3:18])=[CH:12][C:11]=2[C:10]=1[CH2:19][C:20]([NH:39][OH:40])=[O:21]

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)O)C)C=C1
Name
Quantity
88.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
60.7 mL
Type
reactant
Smiles
C(OCC)(=O)Cl
Step Three
Name
Quantity
0.64 mol
Type
reactant
Smiles
NO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for some hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a four-necked flask equipped with a mechanical stirrer, a dropping funnel
ADDITION
Type
ADDITION
Details
This solution was added dropwise
CUSTOM
Type
CUSTOM
Details
The formed triethylamine hydrochloride was removed by filtration
FILTRATION
Type
FILTRATION
Details
the formed precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with chloroform
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
subsequently washed several times with water in order to remove the inorganic residues
CUSTOM
Type
CUSTOM
Details
After drying in oven

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)NO
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.